molecular formula C16H15N3S2 B5435075 [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE

[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE

Cat. No.: B5435075
M. Wt: 313.4 g/mol
InChI Key: VNEWLMUSBAWGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a thiazole ring and a pyrimidine ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound .

Properties

IUPAC Name

2-(4-methylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-11-3-5-13(6-4-11)15-19-14(9-20-15)10-21-16-17-8-7-12(2)18-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEWLMUSBAWGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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